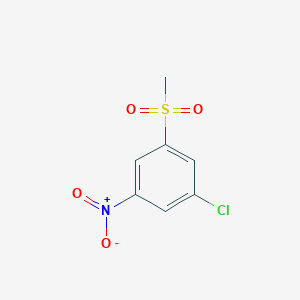
1-Chloro-3-(methanesulfonyl)-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(methanesulfonyl)-5-nitrobenzene is an organic compound with the molecular formula C7H6ClNO4S It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a methanesulfonyl group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(methanesulfonyl)-5-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-chloro-3-(methanesulfonyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-3-(methanesulfonyl)-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen atmosphere.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1-chloro-3-(methanesulfonyl)-5-aminobenzene.
Oxidation: Formation of sulfone derivatives.
Applications De Recherche Scientifique
1-Chloro-3-(methanesulfonyl)-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-chloro-3-(methanesulfonyl)-5-nitrobenzene exerts its effects depends on the specific reaction or application. For example:
Nucleophilic Substitution: The chlorine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.
Reduction: The nitro group is reduced via a series of electron transfer steps, leading to the formation of an amino group.
Oxidation: The methanesulfonyl group undergoes oxidation, resulting in the formation of sulfone derivatives.
Comparaison Avec Des Composés Similaires
1-Chloro-3-(methanesulfonyl)-5-nitrobenzene can be compared with other similar compounds, such as:
1-Chloro-3-(methanesulfonyl)benzene: Lacks the nitro group, making it less reactive in certain types of reactions.
1-Chloro-4-(methanesulfonyl)-2-nitrobenzene: Positional isomer with different reactivity and properties.
1-Bromo-3-(methanesulfonyl)-5-nitrobenzene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity in nucleophilic substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
62606-14-8 |
|---|---|
Formule moléculaire |
C7H6ClNO4S |
Poids moléculaire |
235.65 g/mol |
Nom IUPAC |
1-chloro-3-methylsulfonyl-5-nitrobenzene |
InChI |
InChI=1S/C7H6ClNO4S/c1-14(12,13)7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3 |
Clé InChI |
JODICKQEXNVUDV-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC(=CC(=C1)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Fmoc-(s)-3-amino-2-([1,1'-biphenyl]-4-ylmethyl)propanoic acid](/img/structure/B13983720.png)
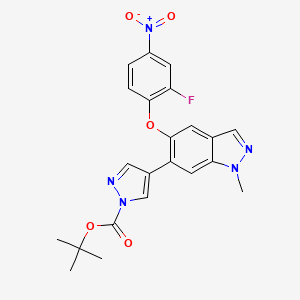
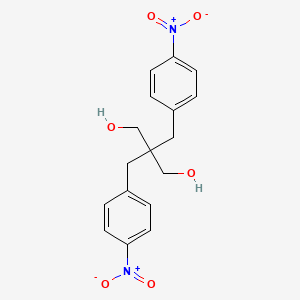

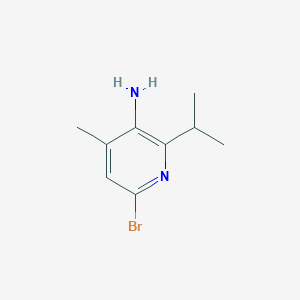
![1-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]piperidine](/img/structure/B13983756.png)
![3-Fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoic acid](/img/structure/B13983763.png)
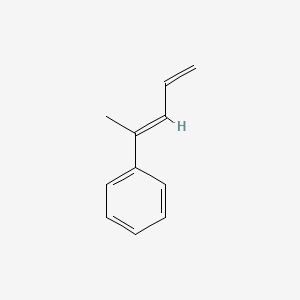
![4-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13983771.png)
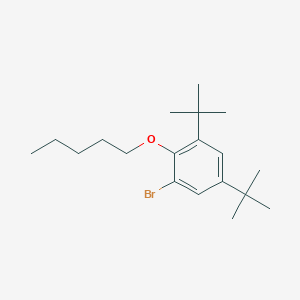


![1-(4-bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13983806.png)
![(R)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13983813.png)
